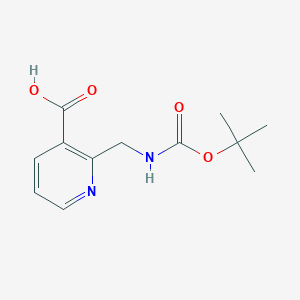

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

Description

Properties

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-9-8(10(15)16)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJVAZMQHBNVQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Using Di-tert-butyl Dicarbonate (Boc₂O)

The most straightforward method involves protecting the primary amine of 2-(aminomethyl)nicotinic acid with Boc₂O. Key conditions include:

- Solvent: Tetrahydrofuran (THF), acetonitrile, or acetone/water mixtures.

- Base: Sodium bicarbonate (NaHCO₃), 4-dimethylaminopyridine (DMAP), or triethylamine (Et₃N).

- Temperature: 0–25°C for 2–6 hours.

- Dissolve 2-(aminomethyl)nicotinic acid (1 eq) in THF/H₂O (1:1).

- Add Boc₂O (1.1 eq) and NaHCO₃ (3 eq) at 0°C.

- Stir at 25°C for 4 hours.

- Acidify with HCl (pH 2–3), extract with ethyl acetate, and purify via silica chromatography.

Yield: 85–92%.

Advantages:

- No competing O-Boc formation due to the carboxylic acid’s low nucleophilicity under mild conditions.

- Eco-friendly when using water-acetone solvent systems.

Halogenated Nicotinic Acid Substitution Followed by Boc Protection

Nucleophilic Substitution of 2-Chloronicotinic Acid

This two-step approach avoids handling unstable aminomethyl intermediates:

Step 1: Amination of 2-Chloronicotinic Acid :

- React 2-chloronicotinic acid (1 eq) with aqueous ammonia (5 eq) in ethanol at 80°C for 12 hours.

- Isolate 2-(aminomethyl)nicotinic acid via filtration.

Yield: 70–78%.

- Dissolve the amine in acetone/water (9:1).

- Add Boc₂O (1.2 eq) and Et₃N (1.5 eq).

- Stir at 25°C for 3 hours.

Yield: 88–94%.

Challenges:

Cyclization Strategies for Backbone Formation

Hantzsch-Type Synthesis

Building the pyridine ring with pre-installed Boc groups:

- Condense β-aminocrotonate esters (1 eq) with 1,1,3,3-tetramethoxypropane (2 eq) in HCl/MeOH.

- Cyclize at 60°C for 5 hours to form methyl 2-(aminomethyl)nicotinate.

- Protect with Boc₂O in THF/NaHCO₃.

- Hydrolyze the ester with NaOH to yield the carboxylic acid.

Overall Yield: 65–72%.

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | HCl/MeOH, 60°C, 5h | 75 |

| Boc Protection | THF/NaHCO₃, 25°C, 4h | 90 |

| Ester Hydrolysis | NaOH/H₂O, 80°C, 2h | 85 |

Oxidative Methods for Late-Stage Functionalization

Oxidation of 3,5-Dimethylpyridine Derivatives

A scalable route for industrial production:

- Oxidize 3,5-dimethylpyridine (1 eq) with KMnO₄ (3 eq) in H₂O at 30°C for 18 hours.

- Precipitate 5-methylnicotinic acid by adjusting pH to 0.5 with HCl.

- Brominate at the 2-position using PBr₃, then substitute with ammonia.

- Protect with Boc₂O.

Purity: >99% after recrystallization.

Limitations:

Comparison of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Direct Boc Protection | 2-(Aminomethyl)nicotinic acid | Boc₂O, NaHCO₃ | 85–92 | 98–99 | High |

| Halogen Substitution | 2-Chloronicotinic acid | NH₃, Boc₂O | 70–78 | 95–97 | Moderate |

| Cyclization | β-Aminocrotonate | Tetramethoxypropane | 65–72 | 90–95 | Low |

| Oxidation | 3,5-Dimethylpyridine | KMnO₄, Boc₂O | 60–68 | 99 | High |

Side Reactions and Optimization

- Over-Protection: Excess Boc₂O may form di-Boc derivatives. Mitigated by using 1.1 eq of Boc₂O.

- Esterification: Carboxylic acid may react with alcohols under acidic conditions. Avoided by protecting the acid as a methyl ester during Boc protection.

- Byproduct Formation: Manganese dioxide in oxidative methods requires filtration.

Applications in Drug Synthesis

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid can remove the Boc group.

Major Products Formed

Oxidation: Nicotinic acid derivatives.

Reduction: Amino derivatives of nicotinic acid.

Substitution: Free amine forms of nicotinic acid.

Scientific Research Applications

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below highlights differences between 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid and its positional isomers:

Comparison with Other Boc-Protected Amino Acid Derivatives

Structural and Functional Differences

The Boc group is a common protecting moiety in amino acid chemistry. Below is a comparison with non-nicotinic acid Boc derivatives:

Key Observations

- Solubility: Nicotinic acid derivatives generally exhibit better solubility in polar solvents compared to aliphatic Boc-amino acids (e.g., 3-methylpentanoic acid derivative) .

- Thermal Stability : Boc-protected nicotinic acids are stable at 2–8°C, whereas Boc-threonine derivatives may require stricter storage conditions due to hydroxyl group reactivity .

- Safety Profiles : All compounds share similar hazard classifications (e.g., H302-H312-H332), but nicotinic acid derivatives pose additional risks due to pyridine ring toxicity .

Biological Activity

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, a derivative of nicotinic acid, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino moiety enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic organic chemistry and biological research.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

Synthesis Methods

The synthesis typically involves the protection of the amino group with a Boc group. A common synthetic route includes the reaction of nicotinic acid with tert-butyl dicarbonate in the presence of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile.

The mechanism of action involves the interaction of this compound with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes, receptors, or other biomolecules, influencing various biological pathways such as enzyme modulation and receptor binding .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Compounds with similar structures have shown efficacy against viral infections by targeting viral enzymes like neuraminidase .

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation through modulation of cytokine production.

- Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antimicrobial activity against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

-

Antiviral Efficacy : A study highlighted that β-amino acid derivatives exhibited antiviral properties against influenza virus by inhibiting neuraminidase, a crucial enzyme for viral replication .

Compound Activity IC50 (μM) A-87380 Neuraminidase Inhibitor 50 A-192558 Neuraminidase Inhibitor Not specified - Anti-inflammatory Effects : Research indicated that certain derivatives could suppress LPS-induced TNFα production, highlighting their potential in treating inflammatory diseases .

- Antimicrobial Activity : The compound's structural similarity to known antimicrobial agents suggests potential applications in developing new antibiotics.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid | Contains a Boc group; aromatic ring | Anti-inflammatory |

| 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid | Similar Boc protection; aliphatic chain | Antimicrobial |

| 2-((tert-Butoxycarbonyl)(methyl)amino)cyclopropylacetic acid | Unique cyclopropyl structure | Antiviral |

Q & A

Q. What are the recommended synthetic routes for 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group followed by coupling to the nicotinic acid scaffold. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., TEA) to protect the primary amine .

- Coupling Reactions : Activate the carboxylic acid group of nicotinic acid using coupling agents like HATU or DCC, followed by reaction with the Boc-protected amine intermediate. Monitor reaction progress via TLC or HPLC .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is recommended for isolating the final product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Essential analytical methods include:

- HPLC : Assess purity (≥95%) using reverse-phase C18 columns with UV detection at 254 nm .

- NMR Spectroscopy : Confirm structure via ¹H and ¹³C NMR, comparing chemical shifts to PubChem data (e.g., δ ~1.4 ppm for Boc methyl groups) .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .

Q. What purification techniques are effective for isolating this compound post-synthesis?

- Column Chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate byproducts .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility differences between product and impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for Boc protection in sterically hindered nicotinic acid derivatives?

- Solvent Selection : Use DCM for better solubility of Boc intermediates; avoid DMF if moisture sensitivity is a concern .

- Catalyst Screening : Test coupling agents like HATU vs. DCC for efficiency in activating carboxylic acid groups .

- Design of Experiments (DOE) : Systematically vary temperature (0–25°C), reaction time (2–24 hr), and stoichiometry to identify optimal conditions .

Q. What strategies resolve contradictory data in stability studies of Boc-protected compounds under biological conditions?

- Accelerated Stability Testing : Incubate the compound at varying pH (3–9), temperatures (4–37°C), and oxidizing conditions. Monitor degradation via LC-MS .

- Protection Group Alternatives : If Boc is unstable in vivo, consider orthogonal protecting groups (e.g., Fmoc) for targeted delivery .

Q. How can computational modeling guide SAR studies for derivatives of this compound?

- Docking Simulations : Use tools like AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding with the Boc group and carboxylate interactions .

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and prioritize derivatives for synthesis .

Q. What methods address solubility challenges in biological assays for this hydrophobic compound?

- Co-solvent Systems : Use DMSO (≤5% v/v) to enhance aqueous solubility while maintaining assay compatibility .

- Prodrug Design : Convert the carboxylic acid to a methyl ester or amide derivative for improved membrane permeability .

Q. How can researchers detect and quantify degradation products during long-term storage?

- Stability-Indicating HPLC : Develop methods with baseline separation of degradation peaks (e.g., de-Boc products or oxidized species) .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity to identify degradation pathways .

Q. What safety precautions are critical when handling this compound in the lab?

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation .

Q. How can advanced spectroscopic techniques elucidate reaction intermediates during synthesis?

- In Situ FTIR : Monitor real-time disappearance of the amine peak (~3300 cm⁻¹) during Boc protection .

- HRMS-ESI : Capture transient intermediates (e.g., activated esters) to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.